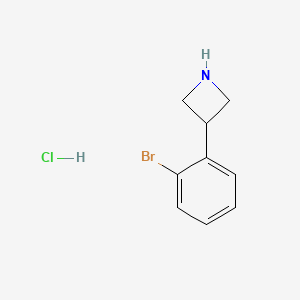
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C9H14O3 . It is also known as Cyclopropanecarboxylic acid, 2-methyl-2-(tetrahydro-3-furanyl)- . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring, and an oxolane ring (tetrahydrofuran-2-yl), which is a five-membered ring containing four carbon atoms and one oxygen atom . The InChI key for this compound is provided as MFCD27326689 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight is 170.21 .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid involves the following steps: 1) synthesis of 3-hydroxyoxolane, 2) protection of the hydroxyl group, 3) alkylation of the protected oxolane with 2-methylcyclopropanecarboxylic acid, 4) deprotection of the hydroxyl group to yield the target compound.", "Starting Materials": [ "2-methylcyclopropanecarboxylic acid", "3-hydroxyoxolane", "Diethyl ether", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 3-hydroxyoxolane", "3-hydroxyoxolane can be synthesized by reacting ethylene oxide with sodium hydroxide in water.", "Step 2: Protection of the hydroxyl group", "The hydroxyl group of 3-hydroxyoxolane can be protected by reacting it with diethyl ether and sodium hydride in methanol to yield the corresponding ethoxy derivative.", "Step 3: Alkylation of the protected oxolane with 2-methylcyclopropanecarboxylic acid", "The protected oxolane can be alkylated with 2-methylcyclopropanecarboxylic acid in the presence of hydrochloric acid to yield the corresponding ester.", "Step 4: Deprotection of the hydroxyl group", "The hydroxyl group can be deprotected by reacting the ester with sodium bicarbonate in water to yield the target compound, which can be purified by recrystallization from methanol and drying over sodium sulfate." ] } | |
CAS-Nummer |
1595970-93-6 |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.2 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



